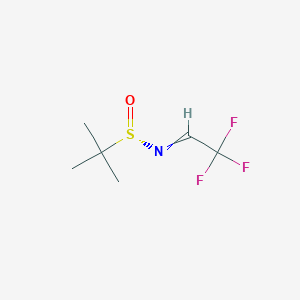
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C6H10F3NOS and a molecular weight of 201.21 g/mol . It is known for its unique structure, which includes a trifluoroethylidene group attached to a sulfinamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2,2,2-trifluoroacetaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at room temperature. The purity of the final product is usually around 97% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The compound is then purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The sulfinamide moiety can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfonamide
- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfide
- 2-Methyl-n-(2,2,2-trifluoroethylidene)propane-2-sulfoxide
Uniqueness
(S,E)-2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is unique due to its combination of a trifluoroethylidene group and a sulfinamide moiety. This structure imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Propriétés
Numéro CAS |
929642-48-8 |
|---|---|
Formule moléculaire |
C6H10F3NOS |
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C6H10F3NOS/c1-5(2,3)12(11)10-4-6(7,8)9/h4H,1-3H3 |
Clé InChI |
PLTNZADFUQGXSR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)S(=O)N=CC(F)(F)F |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CC(F)(F)F |
SMILES canonique |
CC(C)(C)S(=O)N=CC(F)(F)F |
Pictogrammes |
Flammable |
Synonymes |
2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide 2-MTFE-PSA cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide in the synthesis of 1-aryl-2,2,2-trifluoroethylamines?
A1: 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide acts as a chiral auxiliary in the synthesis of 1-aryl-2,2,2-trifluoroethylamines []. It achieves this by reacting with aryllithium reagents in a diastereoselective 1,2-addition reaction. This reaction creates a new chiral center, and the existing chirality of the 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide influences the stereochemical outcome, leading to a high diastereomeric excess of the desired product []. Subsequent acidic methanolysis then removes the auxiliary, yielding the final 1-aryl-2,2,2-trifluoroethylamine hydrochloride [].
Q2: What are the structural characteristics of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide?
A2: While the paper doesn't explicitly state the molecular formula, weight, or spectroscopic data, it describes the synthesis of 2-Methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide from the condensation of commercially available N-tert-butanesulfinamide (S)-1 with trifluoroacetaldehyde hydrate []. This information allows for the deduction of its structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
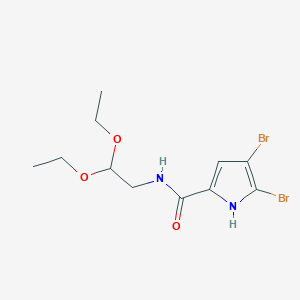
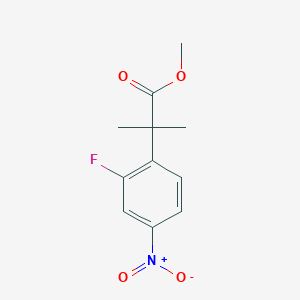
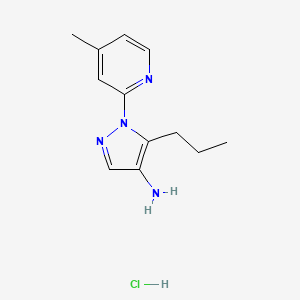
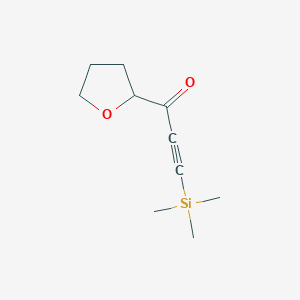
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
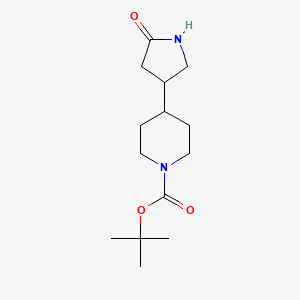
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
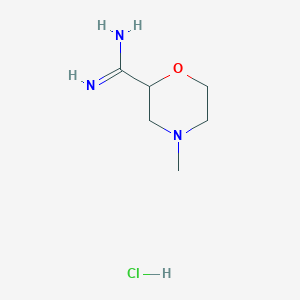
![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)
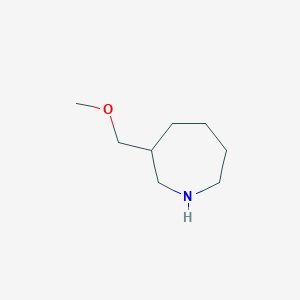
![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)

